8-Chloroimidazo[1,5-A]pyrazine 8-Chloroimidazo[1,5-A]pyrazine
Brand Name: Vulcanchem
CAS No.: 56468-23-6
VCID: VC3743672
InChI: InChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H
SMILES: C1=CN2C=NC=C2C(=N1)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

8-Chloroimidazo[1,5-A]pyrazine

CAS No.: 56468-23-6

Cat. No.: VC3743672

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

8-Chloroimidazo[1,5-A]pyrazine - 56468-23-6

Specification

CAS No. 56468-23-6
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 8-chloroimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H
Standard InChI Key AFQLYSHHYYOVDJ-UHFFFAOYSA-N
SMILES C1=CN2C=NC=C2C(=N1)Cl
Canonical SMILES C1=CN2C=NC=C2C(=N1)Cl

Introduction

Structural Characteristics and Chemical Identity

Basic Structural Features

8-Chloroimidazo[1,5-a]pyrazine is characterized by a bicyclic heterocyclic system comprising fused imidazole and pyrazine rings, with a chlorine atom at position 8. The compound belongs to the broader family of imidazopyrazines, which are considered "underexplored fused N-heterocycles" with promising applications in pharmaceutical and chemical research . Its structure contains three nitrogen atoms strategically positioned within the ring system, creating a unique electronic distribution that influences its chemical behavior.

Physical and Spectroscopic Properties

Physical Properties

8-Chloroimidazo[1,5-a]pyrazine exhibits specific physical properties that distinguish it from other heterocyclic compounds:

PropertyValueSource
Molecular Weight153.57 g/molCalculated from molecular formula
Exact Mass153.00882Mass spectrometry data
Physical State at Room TemperatureSolid (predicted)Based on similar structures
AppearanceNot specified in available data-
Melting PointNot specified in available data-
Boiling PointNot specified in available data-

Spectroscopic Characteristics

Mass spectrometry data provides valuable information about the compound's behavior under various ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+154.01665124.2
[M+Na]+175.99859140.2
[M+NH4]+171.04319133.7
[M+K]+191.97253134.4
[M-H]-152.00209125.6
[M+Na-2H]-173.98404132.8
[M]+153.00882127.2
[M]-153.00992127.2

The predicted Collision Cross Section (CCS) values provide insight into the three-dimensional structure and molecular size, which are particularly valuable for analytical identification and characterization using ion mobility spectrometry techniques .

Chemical Reactivity and Functionalization

General Reactivity Patterns

The reactivity of 8-Chloroimidazo[1,5-a]pyrazine is largely influenced by its heterocyclic nature and the presence of the chlorine substituent. While specific reactivity data for this exact compound is limited in the search results, insights can be drawn from related compounds:

  • The chlorine at position 8 provides an excellent leaving group for nucleophilic aromatic substitution reactions

  • The nitrogen atoms within the ring system contribute to the compound's basic character and ability to coordinate with metals

  • The aromatic nature of the system allows for electrophilic aromatic substitution reactions under specific conditions

Metallation and Functionalization Strategies

Synthesis Methodologies

Specialized Synthetic Methods

Research on related compounds suggests that the synthesis of functionalized imidazopyrazines often employs:

  • Directed metalation strategies using specialized bases

  • Cross-coupling reactions for introducing various substituents

  • Selective halogenation procedures using appropriate halogenating agents

The specific synthesis of 8-Chloroimidazo[1,5-a]pyrazine would likely be designed to control the regioselectivity of the chlorination step to ensure the halogen is positioned specifically at the 8-position .

Related Derivatives and Structural Modifications

Known Derivatives

Several derivatives of 8-Chloroimidazo[1,5-a]pyrazine have been documented in chemical databases and research literature:

  • Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate (CID: 155977851) - A carboxylate-functionalized derivative with additional substituents

  • 5-Bromo-8-chloroimidazo[1,5-a]pyrazine - A dihalogenated derivative containing both bromine and chlorine substituents

  • 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone - A more complex derivative containing a cyclobutanone moiety

These derivatives demonstrate the versatility of the core structure and its capacity for further functionalization to create compounds with potentially diverse properties and applications.

Research Applications and Significance

Chemical Research Value

In chemical research, 8-Chloroimidazo[1,5-a]pyrazine represents an important model compound for:

  • Studying regioselective functionalization strategies for complex heterocycles

  • Investigating the reactivity patterns of halogenated N-heterocycles

  • Developing new synthetic methodologies for constructing complex molecular architectures

The compound belongs to a class described as "heterocycles of the future," indicating its significance in advancing chemical research and expanding synthetic capabilities .

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